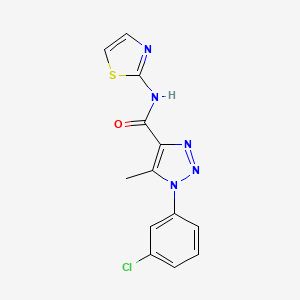

1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, a thiazolyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

Formation of the Thiazole Ring: The thiazole ring is formed through a condensation reaction involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation techniques to enhance reaction rates and yields. These methods are eco-friendly and can be conducted under solvent-free conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of azide derivatives or other substituted products.

Applications De Recherche Scientifique

Antifungal Activity

- Mechanism of Action : The triazole ring in this compound plays a crucial role in its antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is vital for ergosterol synthesis in fungal cell membranes.

-

Case Studies :

- A study demonstrated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans, with some compounds showing a minimum inhibitory concentration (MIC) as low as 0.0156 μg/mL, indicating superior efficacy compared to established antifungal agents like fluconazole .

- Another research highlighted that certain triazole derivatives displayed broad-spectrum antifungal activity against several pathogenic fungi, including Aspergillus fumigatus .

Antibacterial Activity

- Broad Spectrum Efficacy : Compounds derived from the triazole framework have shown promising antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

-

Case Studies :

- In vitro studies reported MIC values ranging from 0.125 to 8 μg/mL against multiple bacterial strains, showcasing their potential as effective antibacterial agents .

- The incorporation of different substituents on the triazole ring significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics .

Anticancer Potential

- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been documented. It affects various signaling pathways critical for tumor growth and survival.

- Case Studies :

Fungicides

The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide to protect crops from fungal infections.

- Effectiveness : Studies have shown that triazole-based fungicides are effective in controlling fungal pathogens in various crops, thus improving yield and quality .

Herbicides

Emerging research suggests potential herbicidal applications for triazole compounds due to their ability to disrupt plant growth processes.

Mécanisme D'action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-chlorophenyl)-3-(substituted aryl)urea derivatives: These compounds share structural similarities and have been studied for their anti-Parkinsonian activities.

1,3,4-thiadiazole derivatives: These compounds exhibit antimicrobial and antioxidant properties.

Uniqueness

1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit multiple molecular targets, such as PARP-1 and EGFR, makes it a promising candidate for further research and development in the field of medicinal chemistry .

Activité Biologique

1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the chlorophenyl group, thiazole moiety, and triazole ring, contribute to its diverse biological effects.

Synthesis and Structure

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and acyl chlorides.

- Introduction of the Chlorophenyl Group : This is done via nucleophilic substitution using 3-chlorobenzyl chloride.

- Formation of the Thiazole Ring : This involves a condensation reaction between thioamides and α-haloketones.

The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:

The compound demonstrated notable cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has also shown promising antimicrobial properties. Studies have reported its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 12.5 | |

| Staphylococcus aureus | 10.0 |

These findings highlight the compound's potential application in treating bacterial infections.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- Receptor Modulation : It may also modulate receptor activity within cells, influencing signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds with triazole and thiazole structures:

- A study on triazole-based hybrids indicated significant antiproliferative activity against MCF-7 and HCT-116 cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Another investigation highlighted the antitrypanosomal activity of triazole derivatives against Trypanosoma cruzi, demonstrating their potential beyond anticancer applications .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5OS/c1-8-11(12(20)16-13-15-5-6-21-13)17-18-19(8)10-4-2-3-9(14)7-10/h2-7H,1H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLHOHXABSLRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.